

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B576236

[Get Quote](#)

Technical Guide: 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related structural analogs to provide a representative understanding of its characteristics. The piperazine scaffold is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents, particularly those targeting the central nervous system.^{[1][2]} This document collates available information on its identity, properties, and handling, alongside a plausible synthetic approach based on established chemical methodologies.

Chemical Identity and Physical Properties

Precise experimental data for the physical and chemical properties of **2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid**, such as melting and boiling points, are not readily available in published literature.^[3] The information presented below is based on data from chemical suppliers and computational predictions.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	2-(4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl)acetic acid	N/A
Synonyms	3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER	[4] [5] [6] [7]
CAS Number	183591-72-2	[3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C11H20N2O4	[3] [9]
Molecular Weight	244.29 g/mol	[3] [9]

Table 2: Predicted Physicochemical Properties

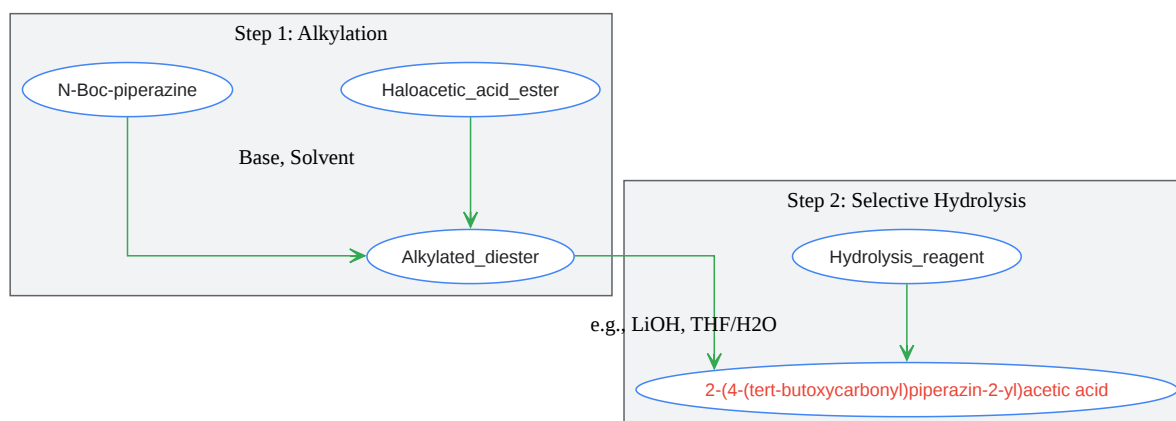
Property	Value	Source
Appearance	White to Yellow Solid	[3]
Boiling Point	No data available	[3]
Melting Point	No data available	[3]
Solubility	No data available	N/A
pKa (strongest acidic)	4.1 (predicted)	N/A
pKa (strongest basic)	8.5 (predicted)	N/A
LogP	0.5 (predicted)	N/A

Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of **2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid** is not available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of a structurally related diester, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This would likely involve the alkylation of a suitable protected piperazine precursor.

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the alkylation of N-Boc-piperazine with an appropriate haloacetic acid ester, followed by selective hydrolysis of the ester to yield the desired carboxylic acid. The choice of haloacetate and reaction conditions would be critical to control selectivity and yield.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway for the target molecule.

Spectroscopic Characterization (Predicted)

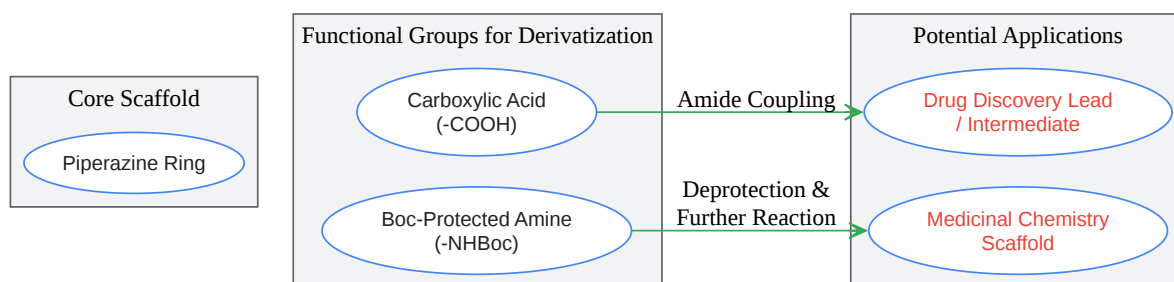
While experimental spectra for the target molecule are not available, predicted ^1H and ^{13}C NMR shifts can be estimated based on the analysis of structurally similar compounds.

- ^1H NMR: Protons on the piperazine ring are expected to appear in the range of 2.5-4.0 ppm. The methylene protons of the acetic acid moiety would likely be observed around 2.5-3.0 ppm. The tert-butyl group protons would present as a sharp singlet around 1.4 ppm.
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid would be expected around 170-180 ppm, while the Boc carbonyl would be around 155 ppm. The carbons of the piperazine ring would likely fall in the 40-60 ppm range.
- Mass Spectrometry: The nominal mass would be 244 g/mol. Expected fragments would include the loss of the Boc group (100 Da) and the carboxylic acid group (45 Da).

Biological and Pharmacological Context

Piperazine derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities.^[1] They are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.^[2] The piperazine moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

While no specific biological data for **2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid** has been published, its structural motifs suggest potential applications as a scaffold in the design of novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent functionalization.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the molecule's features to its applications.

Safety and Handling

As with any research chemical, **2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid** should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: Hazard Information and Handling Precautions

Category	Information	Source
GHS Hazard Statements	Not classified. Handle with care as potential hazards are not fully known.	[3]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat.	[3]
Handling	Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.	[3]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	N/A
Disposal	Dispose of in accordance with local, state, and federal regulations.	[3]

Conclusion

2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides the available information and a framework for its potential use based on the known properties of related piperazine derivatives. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its potential in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-CARBOXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.183591-72-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. 368442-00-6 | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | Amides | Ambeed.com [ambeed.com]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576236#2-4-tert-butoxycarbonyl-piperazin-2-yl-acetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com